5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiazole ring, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole and thiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives, while the thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the thiazole ring but shares the oxadiazole and dimethylphenyl groups.
4-Ethylthiazole: Contains the thiazole ring but lacks the oxadiazole and dimethylphenyl groups.
Uniqueness
The uniqueness of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine lies in its combination of functional groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H16N4OS |
---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
5-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-4-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16N4OS/c1-4-11-12(21-15(16)17-11)14-18-13(19-20-14)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H2,16,17) |
InChI-Schlüssel |
JHOZXEHHURPFSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=C(C=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.